molecular formula C17H11ClFN3O B5514643 N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide

Cat. No.: B5514643
M. Wt: 327.7 g/mol
InChI Key: UWTFHYPUAQRBFI-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with 3-fluorobenzamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond between the aldehyde and the amine group of the benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug.

    Quinoline N-oxides: Compounds with antimicrobial properties.

    Fluoroquinolones: A class of antibiotics.

Uniqueness

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide is unique due to its specific structural features, such as the presence of both a chloroquinoline and a fluorobenzamide moiety. This combination imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds .

Properties

IUPAC Name

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN3O/c18-16-13(8-11-4-1-2-7-15(11)21-16)10-20-22-17(23)12-5-3-6-14(19)9-12/h1-10H,(H,22,23)/b20-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTFHYPUAQRBFI-KEBDBYFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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